molecular formula C8H7BrN2 B13168031 4-bromo-1H-indole-3-amine

4-bromo-1H-indole-3-amine

Cat. No.: B13168031
M. Wt: 211.06 g/mol
InChI Key: WWIFDRGDMVZDKH-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-indole-3-amine typically involves the bromination of indole derivatives. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . Another approach involves the Bartoli reaction, using isopropenylmagnesium bromide, to produce brominated indole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed reductive Heck cyclization has also been explored for the production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indole-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-bromo-1H-indole-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it has been studied as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-bromo-1H-indole-3-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

4-bromo-1H-indol-3-amine

InChI

InChI=1S/C8H7BrN2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H,10H2

InChI Key

WWIFDRGDMVZDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)N

Origin of Product

United States

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